molecular formula C7H5BrN2OS B14891608 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine

6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine

Cat. No.: B14891608
M. Wt: 245.10 g/mol
InChI Key: RNQHSUZOLSMWFZ-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2OS It is characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 2nd position, and an oxazolo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine typically involves the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.

    Methylthio Substitution: The methylthio group is introduced at the 2nd position through a substitution reaction using a methylthiolating agent like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dehalogenated product (2-(methylthio)oxazolo[4,5-b]pyridine).

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

    6-Bromo-2-methyloxazolo[4,5-b]pyridine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one:

    6-Bromo-2-mercaptothiazolo[4,5-b]pyridine: Contains a sulfur atom in the thiazole ring, which may impart different electronic and steric effects.

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2OS/c1-12-7-10-6-5(11-7)2-4(8)3-9-6/h2-3H,1H3

InChI Key

RNQHSUZOLSMWFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=N2)Br

Origin of Product

United States

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